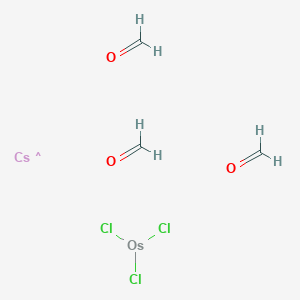

Cesium;formaldehyde;trichloroosmium

Description

Cesium (Cs) Cesium is a soft, silvery-gold alkali metal with the atomic number 53. Cesium compounds, such as cesium chloride (CsCl) and cesium carbonate (Cs₂CO₃), are utilized in catalysis, photoelectric cells, and atomic clocks due to their unique ionic radius and low electronegativity .

Formaldehyde (CH₂O) Formaldehyde is a simple aldehyde with a pungent odor, widely used in resins (e.g., urea-formaldehyde), disinfectants, and preservatives. Its high reactivity and toxicity necessitate careful handling.

Trichloroosmium (OsCl₃)

Trichloroosmium is a transition metal chloride of osmium in the +3 oxidation state. It is a dark, hygroscopic solid with applications in catalysis and materials science. Osmium chlorides are less common than those of other transition metals (e.g., ruthenium or iridium), and their synthesis often requires specialized conditions .

Properties

CAS No. |

15553-52-3 |

|---|---|

Molecular Formula |

C3H6Cl3CsO3Os |

Molecular Weight |

519.6 g/mol |

InChI |

InChI=1S/3CH2O.3ClH.Cs.Os/c3*1-2;;;;;/h3*1H2;3*1H;;/q;;;;;;;+3/p-3 |

InChI Key |

CJNFKRIDWADIDF-UHFFFAOYSA-K |

SMILES |

C=O.C=O.C=O.Cl[Os](Cl)Cl.[Cs] |

Canonical SMILES |

C=O.C=O.C=O.Cl[Os](Cl)Cl.[Cs] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cesium vs. Other Alkali Metals

| Property | Cesium Chloride (CsCl) | Sodium Chloride (NaCl) | Potassium Chloride (KCl) |

|---|---|---|---|

| Crystal Structure | Body-centered cubic | Face-centered cubic | Face-centered cubic |

| Melting Point (°C) | 645 | 801 | 770 |

| Solubility (g/100g H₂O) | 191 | 36 | 34 |

| Ionic Radius (Å) | 1.81 (Cs⁺) | 1.16 (Na⁺) | 1.52 (K⁺) |

Cesium’s larger ionic radius compared to Na⁺ or K⁺ results in distinct lattice structures and higher solubility. CsCl’s body-centered cubic structure is atypical for alkali halides, which usually adopt face-centered cubic arrangements .

Formaldehyde vs. Other Aldehydes

| Property | Formaldehyde (CH₂O) | Acetaldehyde (CH₃CHO) | Benzaldehyde (C₆H₅CHO) |

|---|---|---|---|

| Boiling Point (°C) | -19 | 20 | 179 |

| Toxicity (LD50, oral rat) | 100 mg/kg | 1930 mg/kg | 1300 mg/kg |

| Primary Use | Resins, preservatives | Solvents, flavorings | Perfumes, pharmaceuticals |

Formaldehyde’s high volatility and toxicity contrast with the lower reactivity of bulkier aldehydes like benzaldehyde. Its electrophilicity makes it a key crosslinking agent in polymer chemistry .

Trichloroosmium vs. Other Transition Metal Chlorides

| Property | OsCl₃ | RuCl₃ | IrCl₃ |

|---|---|---|---|

| Oxidation State | +3 | +3 | +3 |

| Magnetic Susceptibility | Paramagnetic | Paramagnetic | Diamagnetic |

| Stability in Air | Hygroscopic | Stable | Stable |

| Applications | Catalysis, thin films | Organic synthesis | Catalysis, electronics |

OsCl₃’s hygroscopic nature limits its use compared to more stable RuCl₃ and IrCl₃. Ruthenium trichloride is favored in oxidation reactions, while iridium trichloride is critical in OLED technology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.